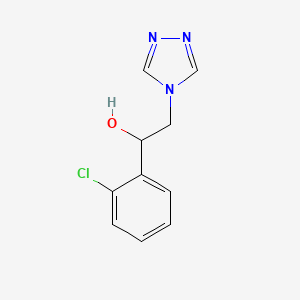
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is a chemical compound that belongs to the family of triazole antifungal agents. It is commonly known as Clotrimazole, which is a widely used antifungal medication. This chemical compound is synthesized using various methods, and it has been extensively studied for its scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been extensively studied for its scientific research applications. It is commonly used as a tool compound in various biological assays, including antifungal, antibacterial, and antiparasitic assays. Moreover, this compound has been used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and HIV.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is based on its ability to inhibit the synthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of fungal cell membrane integrity, resulting in the death of the fungal cells. This mechanism of action is specific to fungi and does not affect mammalian cells.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various fungal species, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. Moreover, this compound has been shown to have antibacterial and antiparasitic effects. However, it has no effect on viruses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has several advantages for lab experiments. It is a widely available and affordable compound that can be easily synthesized using various methods. Moreover, it has a well-established mechanism of action, making it a useful tool compound for various biological assays. However, this compound has some limitations, such as its specificity to fungi and its potential toxicity to mammalian cells.
Zukünftige Richtungen
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has several potential future directions. It can be used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and HIV. Moreover, it can be used in the development of new antifungal agents that are more effective and less toxic than current antifungal agents. Additionally, this compound can be used in the development of new biological assays for the screening of new drugs and the study of various biological processes.
Conclusion:
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is a widely used chemical compound that has been extensively studied for its scientific research applications. It is commonly used as a tool compound in various biological assays, and it has been used in the development of new drugs for the treatment of various diseases. This compound has a well-established mechanism of action, and it has several advantages and limitations for lab experiments. Moreover, it has several potential future directions, making it a promising compound for scientific research.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol involves the reaction between 2-chlorophenyl isocyanate and 1,2,4-triazole-4-carboxylic acid, followed by the reduction of the resulting 1-(2-chlorophenyl)-2-(1,2,4-triazol-4-yl)imidazole with sodium borohydride. This method is widely used in the pharmaceutical industry for the production of Clotrimazole.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-4-2-1-3-8(9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWPYHUOMNETLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NN=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[6-(Cyclopropylmethylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-ol](/img/structure/B7630806.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)

![4-[(4-Ethoxyphenyl)sulfinylmethyl]-2-(oxolan-2-yl)-1,3-thiazole](/img/structure/B7630828.png)
![3-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-methylpropanamide](/img/structure/B7630832.png)
![2-[2-Hydroxy-3-(2-methylphenoxy)propyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630835.png)


![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)


![4-Methyl-2-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7630885.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)